1-Benzenesulfonyl-4-isopropyl-piperazine
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Overview
Description
1-Benzenesulfonyl-4-isopropyl-piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a benzenesulfonyl group attached to the nitrogen atom of a piperazine ring, with an isopropyl group attached to the fourth position of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzenesulfonyl-4-isopropyl-piperazine can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as mentioned above. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-Benzenesulfonyl-4-isopropyl-piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Benzenesulfonyl-4-isopropyl-piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-4-isopropyl-piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in the context of anthelmintic activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: A derivative with a benzhydryl group instead of an isopropyl group.
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: A derivative with a methylsulfonyl group and a trimethoxybenzyl group.
Uniqueness
1-Benzenesulfonyl-4-isopropyl-piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the fourth position of the piperazine ring can affect the compound’s steric and electronic properties, potentially leading to different interactions with molecular targets compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-propan-2-ylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S.C2H2O4/c1-12(2)14-8-10-15(11-9-14)18(16,17)13-6-4-3-5-7-13;3-1(4)2(5)6/h3-7,12H,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMFWRJSYRRPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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